N-(4-Amino-2-methylphenyl)-3-propoxybenzamide
Overview
Description
N-(4-Amino-2-methylphenyl)-3-propoxybenzamide is a useful research compound. Its molecular formula is C17H20N2O2 and its molecular weight is 284.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Psycho- and Neurotropic Properties
A study explored the psycho- and neurotropic properties of related compounds, including N-[(2-methyl-4-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide, which demonstrated potent anti-anxiety action, anti-amnesic activity, and considerable antihypoxic effect, highlighting its potential for further studies as a promising psychoactive compound (Podolsky, Shtrygol’, & Zubkov, 2017).
Anticancer Potential
Another research identified a compound, (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), as a potent kinesin spindle protein (KSP) inhibitor with notable in vivo efficacy, supporting its potential as an anticancer agent (Theoclitou et al., 2011).
Memory Enhancement
A study on N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, closely related to the queried compound, revealed their potential as memory enhancers with acetylcholinesterase-inhibiting activity. These findings suggest similar compounds could have applications in enhancing cognitive functions (Piplani, Sharma, Mehta, & Malik, 2018).
Molecular Structure Analysis
Research focused on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, a related compound, providing insights into intermolecular interactions and molecular geometry. Such studies are crucial for understanding the physical and chemical properties of similar compounds (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).
Antibacterial Applications
A new series of derivatives similar to the queried compound demonstrated potential antibacterial properties, suggesting the possibility of such compounds being used in antibacterial applications (Ravichandiran, Premnath, & Vasanthkumar, 2015).
Biosensor Development
The development of biosensors using compounds like N-(4-hydroxyphenyl)-3,5-dinitrobenzamide indicates potential applications in analytical chemistry and medical diagnostics (Karimi-Maleh et al., 2014).
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-3-propoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-9-21-15-6-4-5-13(11-15)17(20)19-16-8-7-14(18)10-12(16)2/h4-8,10-11H,3,9,18H2,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSFWCCAKUEFGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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